Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione
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Overview
Description
Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione is a chemical compound with the molecular formula C10H14ClNO2 and a molar mass of 215.67666 g/mol . This compound is known for its unique structure, which combines a chloroethene group with a pyrrole-2,5-dione moiety substituted with a 2-methylpropyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione typically involves the reaction of chloroethene with 1-(2-methylpropyl)pyrrole-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloroethene group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethene group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Chloroethene; 1-(4-methylphenyl)pyrrole-2,5-dione
- Chloroethene; 1-(2-ethylpropyl)pyrrole-2,5-dione
- Chloroethene; 1-(2-methylbutyl)pyrrole-2,5-dione
Uniqueness
Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both chloroethene and pyrrole-2,5-dione moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
42317-05-5 |
---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
chloroethene;1-(2-methylpropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO2.C2H3Cl/c1-6(2)5-9-7(10)3-4-8(9)11;1-2-3/h3-4,6H,5H2,1-2H3;2H,1H2 |
InChI Key |
ZCUWEHINPJOQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C=CC1=O.C=CCl |
Related CAS |
42317-05-5 |
Origin of Product |
United States |
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